Tubulysin IM-1 Picomolar Potency vs. MMAE and DM1 Nanomolar IC₅₀
Tubulysins, including the IM-1 analogue, demonstrate cytotoxic IC₅₀ values in the picomolar range against a broad panel of human cancer cell lines, including those with multidrug-resistant (MDR) phenotypes [1]. In contrast, the widely used auristatin payload MMAE exhibits IC₅₀ values in the sub-nanomolar to low nanomolar range (e.g., 0.3–1 nM across multiple cell lines) , while maytansinoid DM1 shows IC₅₀ values in the mid-picomolar to low nanomolar range (e.g., 0.35 nM in NCI-N87 cells) [2]. The ~10- to 100-fold greater potency of tubulysins enables lower effective dosing in ADC formats, a critical advantage for minimizing systemic toxicity and expanding the therapeutic window.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Picomolar range (e.g., 0.1–100 pM) against MDR cancer cell lines |
| Comparator Or Baseline | MMAE: 0.3–1 nM; DM1: 0.35 nM (NCI-N87) to ~350 nM (ovarian cancer cells) |
| Quantified Difference | Tubulysins are approximately 10- to 100-fold more potent than MMAE and 3- to 1000-fold more potent than DM1, depending on cell line |
| Conditions | In vitro cytotoxicity assays using various human cancer cell lines |
Why This Matters
Higher potency translates to lower required payload loading in ADCs, reducing off-target toxicity and improving the therapeutic index.
- [1] J. S. Parker, 'Tubulysins as Antibody–Drug Conjugate (ADC) Payloads', in Cytotoxic Payloads for Antibody – Drug Conjugates, ed. D. E. Thurston and P. J. M. Jackson, The Royal Society of Chemistry, 2019, pp. 380-397. View Source
- [2] A Modular Approach to Obtain HER2-Targeting DM1-Loaded Nanoparticles for Gastric Cancer Therapy, IC₅₀ value for DM1 on NCI-N87 cells. View Source
